molecular formula C11H9NO4 B1276748 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid CAS No. 72791-61-8

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid

Cat. No. B1276748
CAS RN: 72791-61-8
M. Wt: 219.19 g/mol
InChI Key: VBHMEVXDNSXEME-UHFFFAOYSA-N
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Description

“2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid” is a compound with a molecular weight of 219.2 . It is a 2-hydroxy monocarboxylic acid that is acrylic acid in which the hydrogen at position 2 is substituted by a hydroxy group and a hydrogen at position 3 is substituted by a 4-hydroxyphenyl group .


Molecular Structure Analysis

The compound’s IUPAC name is (2Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid . Its InChI code is 1S/C11H9NO4/c1-16-10-5-7(2-3-9(10)13)4-8(6-12)11(14)15/h2-5,13H,1H3,(H,14,15)/b8-4- .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 215-220 degrees Celsius .

Scientific Research Applications

Dye-Sensitized Solar Cells (DSSCs)

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid: is a significant dye used in the development of DSSCs . These solar cells are a cost-effective alternative to traditional silicon photovoltaic cells. The compound’s structural, optoelectronic, and thermodynamic properties have been extensively studied, revealing its potential as a nonlinear optical material due to its favorable dipole moment, polarizability, and hyperpolarizability .

Nonlinear Optical Materials

The optoelectronic properties of this compound make it an excellent candidate for nonlinear optical materials . Its high first-order molecular hyperpolarizability indicates that it can be used in applications requiring the manipulation of light, such as in optical switches and modulators .

Parkinson’s Disease Treatment

This compound is structurally related to Entacapone , a drug used as a COMT inhibitor for treating Parkinson’s disease . Research into the synthesis and application of this compound could lead to improved treatments for neurological conditions by increasing the bioavailability of L-DOPA .

Organic Synthesis

The compound serves as a precursor in organic synthesis, particularly in the synthesis of pharmaceuticals like Entacapone. Its reactivity under nucleophilic attack allows for the creation of various derivatives, which can be further explored for medical applications .

Vibrational Spectroscopy Analysis

Infrared and Raman spectroscopy techniques have been employed to understand the vibrational analysis of this molecule. Such studies are crucial for identifying the molecular structure and understanding the interactions within the compound .

Thermodynamic Property Modeling

The compound’s entropy and enthalpy have been calculated, providing insights into its stability and reactivity under different conditions. This information is vital for designing processes where the compound is used under varying thermal environments .

Tuberculosis and Dengue Treatment

Preliminary studies suggest that derivatives of this compound exhibit in vitro activity against tuberculosis and dengue. This opens up new avenues for the development of treatments against these diseases .

Electronic Property Analysis

The compound’s HOMO and LUMO energy levels and energy gap have been modeled, which is essential for understanding its electronic properties. Such analysis is beneficial for designing molecules with specific electronic characteristics for use in electronic devices .

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-10-5-7(2-3-9(10)13)4-8(6-12)11(14)15/h2-5,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHMEVXDNSXEME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399193
Record name 2-Propenoic acid, 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid

CAS RN

72791-61-8
Record name 2-Propenoic acid, 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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